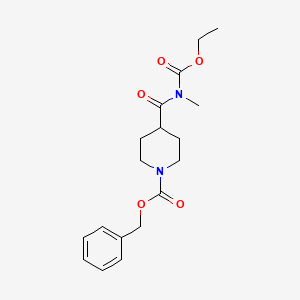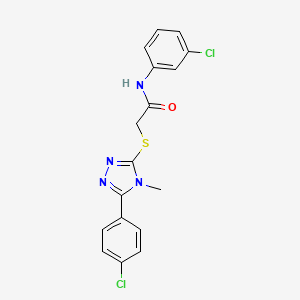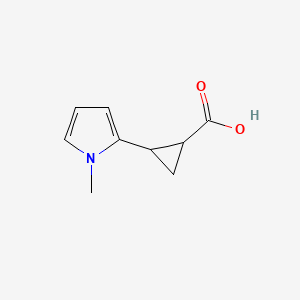
Methyl2-(2-((2-chlorophenoxy)methyl)morpholino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-(2-((2-chlorophenoxy)methyl)morpholino)acetate is a chemical compound with a complex structure that includes a morpholine ring, a chlorophenoxy group, and a methyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-((2-chlorophenoxy)methyl)morpholino)acetate typically involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-chlorophenoxyacetic acid. This intermediate is then reacted with morpholine and methyl chloroacetate under controlled conditions to yield the final product. The reaction conditions often include heating and the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Methyl2-(2-((2-chlorophenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or halogen group .
科学的研究の応用
Methyl2-(2-((2-chlorophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials .
作用機序
The mechanism by which Methyl2-(2-((2-chlorophenoxy)methyl)morpholino)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: This compound shares a similar structure but lacks the morpholine ring.
Methyl 2-(2-chlorophenoxy)acetate: This compound is similar but does not contain the morpholino group
Uniqueness
Methyl2-(2-((2-chlorophenoxy)methyl)morpholino)acetate is unique due to the presence of both the morpholine ring and the chlorophenoxy group.
特性
分子式 |
C14H18ClNO4 |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
methyl 2-[2-[(2-chlorophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H18ClNO4/c1-18-14(17)9-16-6-7-19-11(8-16)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
InChIキー |
UUCCWSSRRBBCLL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1CCOC(C1)COC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11781802.png)



![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
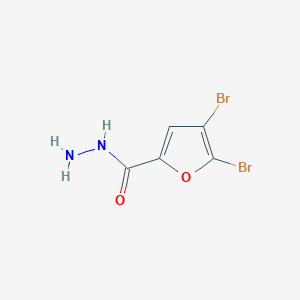
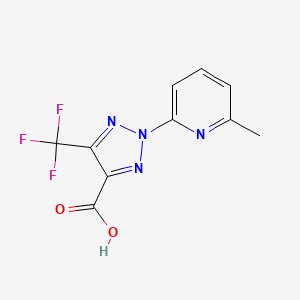
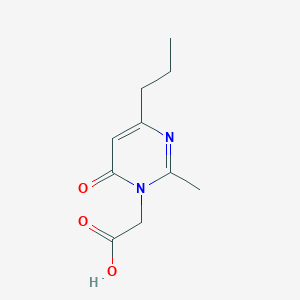
![2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781878.png)


